molecular formula C13H11F3N2OS B2485200 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one CAS No. 851450-38-9

1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B2485200
CAS No.: 851450-38-9
M. Wt: 300.3
InChI Key: PHDLTUQCUXQSHY-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H11F3N2OS and its molecular weight is 300.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Potential

  • Thiazolidin-4-ones and Analogues : A comprehensive review on the synthesis of 1,3-thiazolidin-4-one and its functionalized analogues, such as glitazones and rhodanines, reveals their significant pharmacological importance. These compounds have been found in commercial pharmaceuticals and show potential activities against various diseases due to their great biological potential (Santos, Jones Junior, & Silva, 2018).

  • Benzothiazole Derivatives : Benzothiazole and its derivatives are highlighted for their varied biological activities, including antimicrobial, antidiabetic, and anticancer properties. Their structural versatility allows for significant synthetic exploration and the development of new medicinal agents (Bhat & Belagali, 2020).

Chemical Synthesis and Applications

  • Heterocyclic Compounds Synthesis : The reactivity of certain heterocyclic precursors is utilized to synthesize a wide range of heterocyclic compounds, including thiazoles. These compounds are valuable for developing new dyes and pharmacologically active molecules, highlighting the importance of heterocyclic chemistry in creating compounds with diverse applications (Gomaa & Ali, 2020).

  • Synthetic Methodologies for Thiazole Derivatives : Modern synthetic methods, both conventional and green chemistry approaches, have been developed for 2-amino and 2-mercapto substituted benzothiazoles. These methodologies highlight the role of thiazoles as reactive building blocks in organic synthesis, underlining their importance in developing pharmacologically active heterocycles and new materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Future Directions

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity . Therefore, the future directions in the research of thiazole derivatives, including “1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one”, could involve exploring these biological activities further and developing new therapeutic applications .

Properties

IUPAC Name

1-[4-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-6-4-3-5-9(10)13(14,15)16/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDLTUQCUXQSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2C(F)(F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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